molecular formula C14H24N2O6 B1378943 5-Boc-2,5-diazaspiro[3.5]nonane oxalate CAS No. 1408076-07-2

5-Boc-2,5-diazaspiro[3.5]nonane oxalate

Cat. No. B1378943
M. Wt: 316.35 g/mol
InChI Key: GTZFDVHPOHCJJZ-UHFFFAOYSA-N
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Description

5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a chemical compound with the molecular formula C14H24N2O6 . It has a molecular weight of 316.35 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate consists of 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . For a detailed structural analysis, it’s recommended to use techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Physical And Chemical Properties Analysis

5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a solid at room temperature . The compound has a molecular weight of 316.35 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.

Scientific Research Applications

Improved Synthesis Techniques

The development of improved synthesis techniques for diazaspiro compounds, such as 2,7-Diazaspiro[4.4] nonane, has been demonstrated through modified methods involving nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, resulting in higher efficiency and better yield (Ji Zhiqin, 2004). This advancement in synthesis methods could be applicable to compounds like 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, providing insights into more efficient production techniques.

Application in Drug Discovery

Spirocyclic compounds, inspired by bioactive natural products, have been synthesized for drug discovery applications. Novel spiro scaffolds have been designed and developed, featuring two amino groups (one Boc-protected), making them suitable for conversion to a lead generation library (I. D. Jenkins et al., 2009). This highlights the potential utility of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in medicinal chemistry for the creation of diverse pharmaceutical libraries.

Structural Surrogates in Organic Chemistry

The synthesis and application of 2,6-diazaspiro[3.3]heptane building blocks in palladium-catalyzed aryl amination reactions have been reported. This showcases the use of spirocyclic diazaspiro compounds as structural surrogates in organic synthesis, potentially offering a pathway for the functionalization of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (Johannes A. Burkhard & E. Carreira, 2008).

Novel Synthetic Pathways

Research into the rearrangement of spirocyclic epoxides has opened up new synthetic pathways to access novel structures, such as 2-azabicyclo[3.1.0]hexanes. This demonstrates the versatility of spirocyclic compounds in synthetic organic chemistry and may provide insights into novel reactions involving 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (Mykhailo I. Adamovskyi et al., 2014).

Safety And Hazards

According to the available safety information, 5-Boc-2,5-diazaspiro[3.5]nonane oxalate may pose certain hazards. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZFDVHPOHCJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Boc-2,5-diazaspiro[3.5]nonane oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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